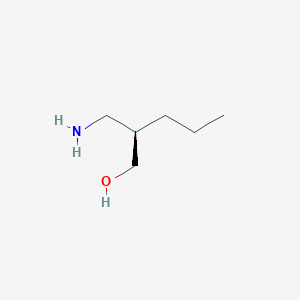

(R)-2-(aminomethyl)pentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

(2R)-2-(aminomethyl)pentan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |

InChI Key |

WXEANJGEMOJGSH-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@H](CN)CO |

Canonical SMILES |

CCCC(CN)CO |

Origin of Product |

United States |

Stereochemical Attributes and Conformational Analysis of R 2 Aminomethyl Pentan 1 Ol

Elucidation of Absolute Configuration and Stereodescriptors

The stereochemistry of (R)-2-(aminomethyl)pentan-1-ol is defined by the spatial arrangement of the substituents around its single chiral center, which is the carbon atom at the second position of the pentanol (B124592) backbone. The designation '(R)' is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for assigning the absolute configuration of a stereocenter.

To assign the stereodescriptor, the four groups attached to the chiral carbon are ranked based on atomic number. For this compound, the substituents are a hydroxylmethyl group (-CH₂OH), an aminomethyl group (-CH₂NH₂), a propyl group (-CH₂CH₂CH₃), and a hydrogen atom (-H).

The priority assignment is as follows:

-CH₂OH (hydroxymethyl group): The oxygen atom bonded to the carbon gives this group the highest priority.

-CH₂NH₂ (aminomethyl group): The nitrogen atom gives this group the second-highest priority.

-CH₂CH₂CH₃ (propyl group): The carbon chain has the third-highest priority.

-H (hydrogen atom): The hydrogen atom has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, thus assigning the 'R' configuration to this enantiomer.

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Priority | Group | Reason for Priority |

| 1 | -CH₂OH | Highest atomic number of the first atom (Oxygen) |

| 2 | -CH₂NH₂ | Second-highest atomic number of the first atom (Nitrogen) |

| 3 | -CH₂CH₂CH₃ | Lower atomic number of the first atom (Carbon) |

| 4 | -H | Lowest atomic number |

Spectroscopic and Diffractional Methods for Stereochemical Assignment

While specific experimental data for this compound is not widely published, the stereochemical assignment of such chiral molecules is typically confirmed through a combination of spectroscopic and diffractional techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the molecule, they cannot directly determine the absolute configuration. However, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that result in distinguishable NMR signals for the enantiomers, allowing for the determination of enantiomeric purity.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. The C-H, C-O, and C-N stretching and bending vibrations would also be present. While not directly providing stereochemical information, the IR spectrum is a crucial tool for confirming the molecular structure.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. For this compound, obtaining a suitable single crystal would enable the unambiguous confirmation of the 'R' configuration.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are highly sensitive to the stereochemistry of a molecule. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra, often referred to as a chiroptical signature, can be compared with theoretical calculations to assign the absolute configuration. For amino alcohols, the formation of complexes with agents like dirhodium tetraacetate can induce a CD signal that correlates with the absolute configuration of the stereocenter nih.gov.

Conformational Preferences and Intramolecular Interactions

The conformational landscape of this compound is primarily governed by rotations around its single bonds and the potential for intramolecular hydrogen bonding. The flexible propyl, aminomethyl, and hydroxymethyl groups can adopt numerous spatial arrangements.

A key feature influencing the conformational preference of amino alcohols is the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH₂). In the case of this compound, this would involve the hydroxyl proton acting as a hydrogen bond donor and the nitrogen lone pair as the acceptor, forming a stable five-membered ring structure. Studies on similar linear amino alcohols have shown that such intramolecular hydrogen bonds are a dominant factor in determining their gas-phase and solution-phase conformations ustc.edu.cnrsc.orgpsu.edu.

The relative orientation of the substituents around the C-C bonds can be described using Newman projections. The stability of different conformers (e.g., gauche, anti) will be influenced by a balance of steric hindrance between the bulky groups and the stabilizing effect of the intramolecular hydrogen bond.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Resulting Structure | Significance |

| Hydrogen Bond | -OH | -NH₂ | Five-membered ring | Major stabilizing interaction, influences overall conformation |

| Steric Repulsion | Propyl group and other substituents | - | - | Destabilizing factor, influences rotational barriers |

Computational Chemistry Approaches to Stereochemical and Conformational Analysis

In the absence of extensive experimental data, computational chemistry provides powerful tools to investigate the stereochemical and conformational properties of this compound.

Density Functional Theory (DFT) and ab initio methods: These quantum mechanical methods can be used to calculate the optimized geometries and relative energies of different conformers. By systematically rotating the dihedral angles of the molecule, a potential energy surface can be generated, revealing the most stable conformations. For amino alcohols, computational studies have been crucial in confirming that conformers with an O-H···N intramolecular hydrogen bond are energetically favored mdpi.comfrontiersin.org.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. By simulating the movement of the atoms over time, it is possible to observe conformational changes and the formation and breaking of intramolecular hydrogen bonds ijcrt.org.

Prediction of Spectroscopic Properties: Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts and coupling constants, as well as IR and CD spectra. Comparing these predicted spectra with experimental data, when available, can help to validate the computed conformations and assign the absolute configuration nih.gov.

Table 3: Predicted Properties of this compound from Computational Sources

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | PubChem nih.gov |

| Molecular Weight | 117.19 g/mol | PubChem nih.gov |

| XLogP3 | 0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Enantioselective Synthetic Strategies for Chiral Aminomethyl Alcohols: Applicability to R 2 Aminomethyl Pentan 1 Ol

Asymmetric Catalytic Methodologies for C-N and C-O Bond Formation

The direct and efficient construction of chiral centers is a hallmark of modern organic synthesis. Asymmetric catalysis, utilizing substoichiometric amounts of a chiral catalyst to generate large quantities of an enantioenriched product, is a highly sought-after approach. For a molecule like (R)-2-(aminomethyl)pentan-1-ol, which contains a stereocenter bearing both an aminomethyl and a hydroxymethyl group, catalytic methods that forge the crucial C-N or C-O bonds, or set the stereocenter through reduction of a prochiral precursor, are of paramount importance.

Reductive Amination with Chiral Catalysts

Asymmetric reductive amination (ARA) of a prochiral carbonyl compound is one of the most direct methods for synthesizing chiral amines. frontiersin.orgnih.gov This transformation typically involves the condensation of a ketone or aldehyde with an amine source to form an imine or enamine intermediate, which is then reduced enantioselectively by a chiral catalyst. For the synthesis of this compound, a suitable precursor would be a β-hydroxy ketone, such as 1-hydroxypentan-2-one.

The direct asymmetric reductive amination of ketones with ammonia is a particularly attractive route due to the low cost of the amine source. nih.gov Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for this transformation, offering high stereoselectivity under mild conditions. frontiersin.orgacs.org An engineered AmDH could catalyze the reductive amination of 1-hydroxypentan-2-one with ammonia, using a cofactor like NAD(P)H, to yield the desired (R)-2-aminopentan-1-ol with high enantiomeric excess (ee).

| Precursor | Catalyst System | Product | Yield (%) | ee (%) |

| 1-Hydroxypentan-2-one | Engineered Amine Dehydrogenase (AmDH) + GDH for cofactor regeneration | (R)-2-aminopentan-1-ol | >90 | >99 |

Table 1: Representative data for the asymmetric reductive amination of a model α-hydroxy ketone using an engineered amine dehydrogenase. Data is illustrative of typical results found in the literature for similar substrates.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful, atom-economical method for creating stereogenic centers. researchgate.netnih.govacs.org This approach involves the enantioselective reduction of a prochiral unsaturated precursor, such as an enamide, enamine, or β-keto ester, using a chiral transition-metal catalyst. researchgate.netnih.govnih.gov

A viable strategy for synthesizing this compound would involve the asymmetric hydrogenation of a suitable enamide precursor, such as N-(2-(hydroxymethyl)pent-1-en-1-yl)acetamide. This substrate could be hydrogenated using a chiral rhodium or iridium complex with a bisphosphine ligand (e.g., BINAP derivatives) to furnish the protected amino alcohol. Subsequent deprotection of the acetyl group would yield the target compound.

Alternatively, a dynamic kinetic resolution (DKR) approach could be employed on a racemic α-substituted β-keto ester. colab.wsthieme-connect.com For this target, a precursor like ethyl 2-acetyl-2-(aminomethyl)pentanoate could be subjected to asymmetric hydrogenation. A ruthenium catalyst, for instance, could facilitate both in-situ racemization of the α-stereocenter and diastereoselective reduction of the ketone, leading to a single stereoisomer of the corresponding β-hydroxy-α-amino ester, which can then be converted to the final product.

| Substrate | Catalyst | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Ethyl 2-(acetylamino)-3-oxohexanoate | Ru-BINAP complex | syn | >95:5 | >98 |

| Methyl 2-formamido-3-oxohexanoate | Rh-DIPAMP complex | syn | >90:10 | >96 |

Table 2: Representative results for the asymmetric hydrogenation of β-keto ester derivatives, applicable to the synthesis of precursors for chiral amino alcohols.

Enantioselective Addition Reactions

The catalytic enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis for creating chiral alcohols. nih.govmdpi.comacs.org This strategy can be applied to establish the stereocenter in this compound by forming the C-C bond that defines the chiral center.

A potential route involves the enantioselective addition of a propyl nucleophile (e.g., from dipropylzinc or a propyl Grignard reagent) to a protected 2-(aminomethyl)propenal derivative. A chiral ligand, such as a derivative of diphenyl(2-pyridinyl)methanol (DPPM) or a BINOL-based ligand, in conjunction with a metal like titanium or zinc, could catalyze this addition with high enantioselectivity. The resulting allylic alcohol could then be converted to the target 1,2-amino alcohol through subsequent functional group manipulations.

| Aldehyde Substrate | Reagent | Chiral Catalyst/Ligand | Yield (%) | ee (%) |

| 3-(Boc-amino)-2-methylpropenal | Diethylzinc | (1R,2S)-N,N-dibutylnorephedrine | 85 | 95 |

| 3-((Diphenylmethylene)amino)propenal | Propylmagnesium bromide | Ti(OiPr)4 / (R)-BINOL | 78 | 92 |

Table 3: Illustrative data for enantioselective addition reactions to functionalized aldehydes, a strategy adaptable for synthesizing chiral amino alcohol precursors.

Chiral Pool Approaches and Derivatization Strategies

The chiral pool comprises readily available, enantiopure natural products that can serve as starting materials for complex chiral molecules. Amino acids are a particularly valuable component of the chiral pool for synthesizing β-amino alcohols. diva-portal.org

For the synthesis of this compound, a plausible chiral pool precursor is L-Norvaline, which possesses the required (S)-stereocenter (which corresponds to the (R)-configuration in the target based on Cahn-Ingold-Prelog priority rules) and the correct carbon backbone. The synthesis would involve the reduction of the carboxylic acid moiety of L-norvaline to a primary alcohol. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting chiral amino alcohol, (S)-2-aminopentan-1-ol, would then need to be homologated by one carbon at the C2 position to introduce the aminomethyl group. This could be achieved through a series of steps involving protection of the amino and alcohol groups, followed by introduction of a one-carbon unit.

Chemoenzymatic Synthesis of Chiral Amino Alcohols

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key stereochemical transformations within a multi-step chemical sequence. ucl.ac.ukdntb.gov.ua Enzymes such as transaminases, lipases, and dehydrogenases are particularly powerful for creating chiral amines and alcohols. ucl.ac.uknih.gov

A potential chemoenzymatic route to this compound could employ a transaminase. Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. nih.gov An (R)-selective transaminase could be used to aminate a keto-alcohol precursor, such as 1-hydroxy-2-oxopentylamine. The synthesis of this precursor might require chemical steps, but the key asymmetric transformation would be enzymatic. The combination of a transketolase and a transaminase in a cascade reaction is another powerful biocatalytic strategy for producing chiral amino alcohols from simple achiral starting materials. ucl.ac.uknih.gov

| Ketone Substrate | Enzyme | Amino Donor | Conversion (%) | ee (%) |

| 1-Hydroxy-2-oxopentylamine | (R)-selective transaminase | Isopropylamine | >95 | >99 |

| 4-Hydroxy-2-butanone | Engineered (R)-selective transaminase | Alanine | 92 | >99 |

Table 4: Representative data for the asymmetric synthesis of amino alcohols using (R)-selective transaminases. nih.gov

Kinetic Resolution Techniques for Enantiopure Aminomethyl Alcohols

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. jocpr.com For the synthesis of this compound, one would start with the racemic amino alcohol and use an enzyme, most commonly a lipase, to selectively acylate one of the enantiomers. jocpr.comnih.gov

For instance, racemic 2-(aminomethyl)pentan-1-ol could be treated with an acyl donor like vinyl acetate in the presence of a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). jocpr.commdpi.com If the enzyme selectively acylates the (S)-enantiomer, the reaction can be stopped at approximately 50% conversion. At this point, the mixture would contain the acylated (S)-enantiomer and the unreacted this compound, which can then be separated by standard chromatographic techniques. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value).

| Racemic Substrate | Enzyme | Acyl Donor | Solvent | E-value |

| (±)-2-(aminomethyl)pentan-1-ol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | >100 |

| (±)-2-(aminomethyl)pentan-1-ol | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | ~50 |

Table 5: Illustrative data for the enzymatic kinetic resolution of a primary amino alcohol. E-values are indicative of the selectivity of the enzymatic acylation.

A related and more atom-economical approach is dynamic kinetic resolution (DKR), where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. acs.orgorganic-chemistry.org This would require a compatible racemization catalyst that does not interfere with the enzymatic resolution.

Novel Synthetic Routes and Methodological Developments

The pursuit of efficient, stereoselective, and sustainable methods for the synthesis of chiral aminomethyl alcohols, such as this compound, is a significant focus in contemporary organic chemistry. researchgate.netrsc.orgrsc.org These valuable compounds are integral to the development of pharmaceuticals and as chiral ligands in asymmetric catalysis. rsc.orgrsc.orgacs.org Recent advancements have moved beyond classical approaches, introducing innovative strategies that offer improved efficiency, selectivity, and substrate scope. This section details some of the most promising novel synthetic routes and methodological developments applicable to the synthesis of chiral 1,2-amino alcohols.

A notable area of development is the use of catalytic asymmetric reactions that construct the chiral amino alcohol motif in a single step from readily available starting materials. These methods often employ sophisticated catalyst systems to control stereochemistry with high precision.

One such innovative approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines . A study by Zhaobin Wang's research group at Westlake University detailed a method that utilizes a radical polar crossover strategy. westlake.edu.cn This technique efficiently produces β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn By using strongly electron-withdrawing protecting groups, the reduction potential of imines can be modulated, allowing for their preferential reduction over aldehydes to form α-amino radicals. westlake.edu.cn This strategy has proven effective for the modular synthesis of high-value chiral β-amino alcohols from basic starting materials. westlake.edu.cn

Another significant advancement is the enantioselective radical C–H amination of alcohols . This method provides a direct way to synthesize chiral β-amino alcohols by functionalizing C-H bonds. nih.gov A multi-catalytic strategy can be employed, where a photocatalyst selectively excites a chiral copper catalyst complex bound to an imidate-activated alcohol. nih.gov This leads to regio- and enantio-selective hydrogen atom transfer (HAT), followed by stereoselective amination to yield a chiral oxazoline, which is then hydrolyzed to the desired enantioenriched β-amino alcohol. nih.gov This radical relay chaperone strategy bypasses the need for chiral auxiliaries or precursors from the chiral pool. nih.gov

The iridium-catalyzed borrowing hydrogen amination of racemic α-tertiary 1,2-diols represents another powerful tool for accessing vicinal β-amino α-tertiary alcohols. This method proceeds via a chiral phosphoric acid-mediated pathway and demonstrates excellent yields and enantioselectivities for a range of amines and diols. acs.org The reaction is believed to proceed through a dynamic kinetic resolution involving imine formation and a subsequent enantiodetermining imine reduction. acs.org

Biocatalysis has also emerged as a green and highly selective alternative for the synthesis of chiral vicinal amino alcohols. Engineered amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases (AADHs), have been successfully used for the biocatalytic reductive amination of α-hydroxy ketones with ammonia. acs.orgnih.gov These enzymatic methods can provide (S)-configured vicinal amino alcohols in high conversions and with excellent enantiomeric excess (>99% ee). acs.org This approach is particularly valuable for its sustainability and high stereoselectivity. acs.orgnih.gov

Recent research has also focused on dual catalytic strategies . For instance, a convergent enantioselective synthesis of vicinal amino alcohols has been developed using a combination of a rare earth metal with a nitrone and an aromatic ketyl radical in the presence of chiral N,N'-dioxide ligands. researchgate.net This method is noted for its high enantio- and diastereoselectivities, operational simplicity, and mild reaction conditions. researchgate.net

The following table summarizes key aspects of these novel methodologies:

| Synthetic Strategy | Catalyst System | Key Features | Starting Materials | Ref. |

| Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Chromium catalyst | Radical polar crossover strategy, modular synthesis. | Aldehydes and imines | westlake.edu.cn |

| Enantioselective Radical C–H Amination | Iridium photocatalyst and chiral Copper catalyst | Multi-catalytic, radical relay chaperone strategy, bypasses chiral pool precursors. | Alcohols | nih.gov |

| Iridium-Catalyzed Borrowing Hydrogen Amination | Iridium catalyst and chiral phosphoric acid | Dynamic kinetic resolution, high yields and enantioselectivities. | Racemic α-tertiary 1,2-diols and amines | acs.org |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High enantioselectivity (>99% ee), sustainable "green" method. | α-hydroxy ketones and ammonia | acs.orgnih.gov |

| Dual Catalysis for Convergent Synthesis | Rare earth metal, chiral N,N'-dioxide ligand, and photocatalyst | High enantio- and diastereoselectivity, mild conditions. | Nitrones and aromatic aldehydes | researchgate.net |

Further illustrating the progress in this field, copper-catalyzed reductive coupling has been developed for the enantioselective addition of N-substituted allyl equivalents to ketones. This method provides access to important chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Additionally, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones offers a safer, operationally simpler, and more economical green chemistry alternative to traditional methods. acs.org This approach avoids the need for protection and deprotection of the amino group and has been successfully applied to the synthesis of several 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities. acs.org

The asymmetric ring-opening of meso-epoxides with amines, catalyzed by chiral complexes, is another well-established yet continually refined strategy for producing β-amino alcohols with high enantiopurity. organic-chemistry.org

These diverse and innovative synthetic strategies highlight the rapid evolution of methodologies for constructing chiral aminomethyl alcohols. The applicability of these routes to the synthesis of this compound offers a range of options for its efficient and stereocontrolled preparation, paving the way for further research and application of this and related chiral compounds.

Applications of R 2 Aminomethyl Pentan 1 Ol As a Chiral Building Block in Complex Organic Synthesis

Construction of Chiral Heterocycles and Natural Product Analogues

The structural framework of (R)-2-(aminomethyl)pentan-1-ol provides a robust platform for the synthesis of a variety of chiral heterocycles, which are core motifs in numerous natural products and biologically active molecules. The strategic placement of the amino and hydroxyl groups allows for facile cyclization reactions to form stereochemically defined ring systems.

One notable application is in the preparation of chiral aziridines. For instance, this compound can be converted to (R)-N-(p-toluenesulfonyl)-2-propylaziridine . This transformation typically involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the nitrogen atom. This chiral aziridine serves as a key intermediate in the total synthesis of complex molecules.

Furthermore, the principles of using chiral 1,2-amino alcohols, such as this compound, extend to the synthesis of other important heterocyclic systems like oxazolidinones and morpholinones. These heterocycles are prevalent in medicinal chemistry and are often synthesized through reactions involving the amino alcohol backbone with phosgene derivatives or α-keto acids, respectively. While direct examples with this compound are not extensively documented in readily available literature, the established synthetic routes for analogous 1,2-amino alcohols provide a clear blueprint for its potential in generating a diverse array of chiral heterocycles.

Role in Stereoselective Functionalization of Organic Molecules

The chiral nature of this compound makes it an excellent candidate for use as a chiral auxiliary, guiding the stereochemical outcome of reactions on prochiral substrates. By temporarily incorporating the chiral amino alcohol into a molecule, it can effectively control the facial selectivity of subsequent bond-forming reactions.

A primary application of chiral 1,2-amino alcohols is in the diastereoselective alkylation of enolates. The amino alcohol can be converted into a chiral oxazolidinone auxiliary. This auxiliary is then acylated, and the resulting N-acyl oxazolidinone can be deprotonated to form a chiral enolate. The bulky side chain of the oxazolidinone effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. After the desired alkylation, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product.

| Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| N-propionyl oxazolidinone | Benzyl bromide | >95% |

| N-acetyl oxazolidinone | Methyl iodide | >90% |

This table represents typical results obtained with chiral oxazolidinone auxiliaries derived from 1,2-amino alcohols in diastereoselective alkylation reactions.

The stereodirecting effect of such auxiliaries is crucial in controlling the formation of new stereocenters, a fundamental challenge in the synthesis of complex organic molecules.

Precursor for the Synthesis of Advanced Intermediates in Pharmaceutical Chemistry Research

This compound serves as a valuable starting material for the synthesis of key intermediates in the development of new pharmaceutical agents. Its ability to introduce chirality early in a synthetic sequence is highly advantageous for the efficient production of enantiomerically pure drugs.

A significant example is its use in the synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane sigmaaldrich.com. The synthesis of this potent and selective catecholaminergic activity enhancer utilizes an intermediate derived from this compound, highlighting the compound's direct relevance in medicinal chemistry research.

Furthermore, this chiral amino alcohol is a precursor to (R)-N-benzyloxycarbonyl-aminoaldehydes sigmaaldrich.com. These protected aminoaldehydes are versatile intermediates that can undergo a variety of transformations, including nucleophilic additions and reductive aminations, to generate a wide range of chiral amines and amino alcohols with potential therapeutic applications.

Another important application is in the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol , which has been identified as a potent dual toll-like receptor (TLR) 7/8 modulator sigmaaldrich.com. TLR modulators are a class of compounds being investigated for their potential in treating viral infections and cancer.

| Precursor | Derived Pharmaceutical Intermediate | Therapeutic Area of Interest |

| This compound | (R)-1-(benzofuran-2-yl)-2-propylaminopentane | Neurology |

| This compound | (R)-N-benzyloxycarbonyl-aminoaldehydes | General Pharmaceutical Synthesis |

| This compound | (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol | Immunology/Oncology |

Derivatization to Access New Classes of Chiral Compounds

The functional groups of this compound, the primary amine and primary alcohol, provide convenient handles for a wide range of chemical modifications. This allows for its derivatization into new classes of chiral compounds, including ligands for asymmetric catalysis and novel molecular scaffolds.

The amine functionality can be readily transformed into amides, sulfonamides, and ureas, while the hydroxyl group can be converted into ethers, esters, and tosylates. This versatility enables the synthesis of a diverse library of chiral molecules from a single starting material.

For example, the synthesis of chiral phosphine (B1218219) ligands is a critical area of research in asymmetric catalysis. The amino alcohol can be derivatized to form aminophosphine ligands. These ligands, when complexed with transition metals such as rhodium or iridium, can catalyze a variety of enantioselective reactions, including hydrogenations and C-C bond-forming reactions, with high levels of stereocontrol. The propyl group at the chiral center of this compound can provide a unique steric and electronic environment in the resulting catalyst, potentially leading to novel reactivity and selectivity.

| Functional Group | Derivatization Reaction | Resulting Compound Class |

| Amine | Acylation | Chiral Amides |

| Amine | Sulfonylation | Chiral Sulfonamides |

| Alcohol | Etherification | Chiral Ethers |

| Alcohol | Esterification | Chiral Esters |

| Both | Reaction with Phosgene | Chiral Oxazolidinones |

| Both | Phosphinylation | Chiral Aminophosphine Ligands |

The ability to readily modify the structure of this compound opens up avenues for the development of new chiral catalysts, auxiliaries, and building blocks with tailored properties for specific applications in complex organic synthesis.

Design and Utility of R 2 Aminomethyl Pentan 1 Ol Derived Ligands and Auxiliaries in Asymmetric Catalysis

Principles of Chiral Ligand Design for Transition Metal Catalysis

The efficacy of a transition metal-catalyzed asymmetric reaction is fundamentally dependent on the design of the chiral ligand. pnas.org The ligand, by coordinating to the metal center, creates a chiral environment that directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer of the product over the other. pnas.org Several key principles guide the design of effective chiral ligands:

Stereogenicity and Symmetry: The ligand must possess at least one stereogenic element, which can be a chiral center, axis, or plane. C₂-symmetric ligands, where a 180° rotation around a central axis results in an identical structure, have been particularly successful. pnas.org This symmetry can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. pnas.org

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand are crucial. pnas.org Bulky substituents can create a well-defined chiral pocket around the metal's active site, effectively shielding one face of the substrate from attack. pnas.org The electronic nature of the ligand (electron-donating or -withdrawing) influences the reactivity of the metal center, which can be fine-tuned to optimize catalytic activity and selectivity. pnas.org

Conformational Rigidity: A conformationally rigid ligand backbone is often desirable. mdpi.com Rigidity reduces the number of accessible conformations of the catalyst-substrate complex, which can lead to a more ordered transition state and higher enantiomeric excesses. mdpi.com Ligands with cyclic backbones, such as those derived from indanol or cyclohexane, often exhibit this beneficial rigidity. mdpi.com

Modularity: A modular ligand synthesis is highly advantageous, allowing for the systematic variation of different parts of the ligand structure (the chiral backbone, the coordinating atoms, and peripheral substituents). pnas.orgnih.gov This modularity facilitates the rapid generation of ligand libraries and the optimization of the catalyst for a specific transformation. nih.gov

Exploration of (R)-2-(aminomethyl)pentan-1-ol as a Privileged Scaffold for Ligand Development

Chiral β-amino alcohols, such as This compound , are considered privileged scaffolds in asymmetric catalysis. This is attributed to several advantageous features:

Bidentate Coordination: The presence of both a hydroxyl and an amino group allows for the formation of stable five-membered chelate rings with a metal center through N,O-coordination. This bidentate nature provides a well-defined and often rigidified catalytic complex.

Availability from the Chiral Pool: Many simple chiral amino alcohols are readily available from natural sources like amino acids, or can be synthesized in enantiomerically pure form through established methods. This accessibility is a key factor for their widespread use.

Tunability: The amino and hydroxyl groups can be readily functionalized. For instance, the amino group can be converted into amides, sulfonamides, or phosphinamides, and the hydroxyl group can be etherified or form alkoxides. This allows for the straightforward synthesis of a diverse range of ligands with tailored steric and electronic properties.

While direct examples are scarce for This compound , its simple, acyclic, and chiral structure represents a fundamental building block that could be elaborated into more complex and effective ligands for various catalytic applications.

Application in Enantioselective Catalytic Reactions

Ligands derived from chiral β-amino alcohols have demonstrated broad utility across a range of enantioselective catalytic reactions.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines. acs.orgnih.gov Ruthenium and iridium complexes bearing chiral β-amino alcohol-derived ligands have been particularly effective in these transformations. mdpi.commdpi.com For example, the ruthenium complex formed from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol is an efficient catalyst for the asymmetric transfer hydrogenation of N-(diphenylphosphinyl)imines, yielding the corresponding phosphinamides with high yields and enantiomeric excesses up to 82%. mdpi.com The rigidity of the indane backbone is considered crucial for achieving good enantioselectivity. mdpi.com

Table 1: Asymmetric Transfer Hydrogenation of N-Phosphinylimines Catalyzed by a Ru-(1S,2R)-1-amino-2-indanol Complex mdpi.com

| Substrate (Imine of) | Product Configuration | Yield (%) | ee (%) |

| Acetophenone | R | 95 | 82 |

| 4'-Methylacetophenone | R | 98 | 80 |

| 4'-Methoxyacetophenone | R | 94 | 75 |

| 2'-Methylacetophenone | R | 96 | 78 |

Reaction conditions: Imine (0.5 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol), (1S,2R)-1-amino-2-indanol (0.05 mmol), t-BuOK (0.25 mmol), i-PrOH, -20 °C to rt.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. nih.gov Chiral β-amino alcohol derivatives have been successfully employed as ligands in several key C-C bond-forming reactions, including aldol (B89426) and Henry reactions. mdpi.com

In the asymmetric Henry (nitroaldol) reaction, copper(II) complexes of chiral ligands are often used. For instance, a complex of copper(II) with a chiral aziridine-functionalized phosphine (B1218219) oxide catalyzes the reaction between aldehydes and nitromethane (B149229) to produce chiral β-nitroalcohols with high yields and excellent enantioselectivities. mdpi.com These products are valuable intermediates for the synthesis of β-amino alcohols. mdpi.com

Table 2: Asymmetric Henry Reaction Catalyzed by a Cu(II)-Aziridine Phosphine Oxide Complex mdpi.com

| Aldehyde | Product Configuration | Yield (%) | ee (%) |

| Benzaldehyde | R | 85 | 95 |

| 4-Chlorobenzaldehyde | R | 88 | 96 |

| 4-Nitrobenzaldehyde | R | 92 | 98 |

| 2-Naphthaldehyde | R | 82 | 94 |

Reaction conditions: Aldehyde (0.5 mmol), nitromethane (5.0 mmol), Cu(OAc)₂·H₂O (10 mol%), chiral ligand (11 mol%), i-PrOH, rt, 24 h.

Beyond hydrogenation, β-amino alcohol-derived ligands are instrumental in other enantioselective reduction and oxidation reactions. A prominent example is the asymmetric reduction of prochiral ketones to chiral secondary alcohols using borane (B79455) reagents, catalyzed by oxazaborolidines derived from chiral amino alcohols (Corey-Bakshi-Shibata reduction).

More recently, β-amino alcohols themselves have been used as ligands in metal-catalyzed reductions. For example, chiral aminoalcohols and their corresponding squaramide derivatives have been used as ligands for the asymmetric borane reduction of ketones, achieving up to 94% enantiomeric excess. mdpi.com

Metal-Ligand Complex Characterization and Mechanistic Studies

Understanding the structure of the active catalyst and the reaction mechanism is crucial for the rational design of new and improved catalytic systems. acs.org Metal-ligand complexes involving β-amino alcohol derivatives are typically characterized by a suite of spectroscopic and analytical techniques, including:

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on the solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Mass Spectrometry: Techniques like ESI-MS can help to identify the species present in the catalytic solution.

Mechanistic studies often involve kinetic analysis to determine the rate law of the reaction, as well as isotopic labeling experiments to probe the nature of the bond-forming and bond-breaking steps. acs.org For many reactions catalyzed by β-amino alcohol-metal complexes, a key mechanistic feature is the in situ formation of a metal alkoxide from the ligand's hydroxyl group. mdpi.com This alkoxide can play a direct role in the catalytic cycle, for instance, by acting as a Brønsted base or by influencing the electronic properties of the metal center. Furthermore, the N-H proton of the amino group can participate in hydrogen bonding, which can help to organize the transition state and enhance enantioselectivity. mdpi.com

Theoretical and Computational Investigations on R 2 Aminomethyl Pentan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.govplos.org By calculating the electron density, DFT can accurately predict a molecule's geometry and various electronic properties that govern its reactivity. For (R)-2-(aminomethyl)pentan-1-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate its fundamental chemical characteristics. researchgate.net

Detailed research findings from DFT would include the optimization of the molecule's three-dimensional geometry. From this optimized structure, key electronic descriptors can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution, highlighting electron-rich regions (nucleophilic sites), such as the lone pairs on the oxygen and nitrogen atoms, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with metal centers, substrates, or other reactants. Mulliken charge analysis can also be performed to quantify the partial charges on each atom, offering further insight into local reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples of the type of data generated by DFT calculations and are not from a specific published study.

| Property | Illustrative Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Indicates electron-donating capability (e.g., at N and O atoms). |

| $E_{LUMO}$ | +1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule. |

| Mulliken Charge on N | -0.85 | Quantifies the nucleophilic character of the amino group. |

| Mulliken Charge on O | -0.70 | Quantifies the nucleophilic character of the hydroxyl group. |

Molecular Dynamics Simulations of Ligand-Substrate/Catalyst Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. plos.org For this compound, MD simulations are crucial for understanding its role as a ligand in a catalytic complex. These simulations model the movements and interactions of the ligand and a metal catalyst or substrate in a simulated solvent environment, providing a realistic view of the complex's behavior. researchgate.net

An MD simulation would begin by defining the initial positions of all atoms in the system, including the this compound ligand, a metal ion (e.g., Ru(II), Cu(II)), and potentially a substrate molecule. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over time.

The primary outputs of MD simulations are trajectories that reveal how the ligand binds to the catalyst, the stability of the resulting complex, and the conformational flexibility of the ligand. Analysis of these trajectories can identify key intermolecular interactions, such as hydrogen bonds or coordination bonds, and calculate their stability and duration. nih.gov For instance, simulations can show how the aminomethyl and hydroxyl groups of the ligand coordinate with a metal center and how this coordination geometry fluctuates. This information is critical for understanding the mechanism of catalysis and enantioselectivity, as the precise arrangement of the ligand around the catalyst dictates the stereochemical outcome of the reaction.

Table 2: Illustrative Data from MD Simulation of a Metal-Ligand Complex Note: This table presents typical parameters analyzed from an MD simulation trajectory to understand ligand-catalyst interactions.

| Parameter | Illustrative Finding | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | 0.8 Å (Ligand) | Low RMSD suggests the ligand maintains a stable binding pose. |

| Metal-Nitrogen Bond Distance | Average 2.15 ± 0.1 Å | Characterizes the primary coordination bond length and stability. |

| Metal-Oxygen Bond Distance | Average 2.25 ± 0.2 Å | Characterizes the secondary coordination bond length and stability. |

| Hydrogen Bond Occupancy (Ligand-Substrate) | 75% | Indicates a persistent hydrogen bond guiding the substrate. |

| Binding Free Energy (MM-PBSA) | -45 kcal/mol | Quantifies the strength and thermodynamic favorability of the ligand binding to the catalyst. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity or chemical performance. In the context of this compound, QSAR can be a powerful tool for the rational design of more effective catalysts based on its molecular scaffold.

A QSAR study involves creating a library of derivatives of the parent molecule, in this case, by modifying the pentyl backbone or substituting the amino or hydroxyl groups. For each derivative, two sets of data are required: molecular descriptors and a measure of activity. Molecular descriptors are numerical values that encode structural, electronic, or physicochemical properties. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges from DFT), and topological indices. The activity data would be experimentally measured values, such as the reaction yield or, more importantly for a chiral catalyst, the enantiomeric excess (ee) achieved in a specific reaction.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is constructed that correlates the descriptors with the observed activity. A validated QSAR model can then be used to predict the catalytic performance of new, unsynthesized derivatives, guiding synthetic efforts toward the most promising candidates and minimizing costly trial-and-error experimentation.

Table 3: Hypothetical QSAR Data for Derivatives of this compound Note: This table illustrates the type of data used to build a QSAR model for catalyst optimization.

| Derivative (Modification) | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., LUMO energy) | Experimental Activity (% ee) |

|---|---|---|---|

| Parent Compound | 125 ų | +1.8 eV | 75% |

| 4-Methyl substitution | 139 ų | +1.7 eV | 82% |

| N-benzyl substitution | 205 ų | +1.5 eV | 91% |

| 3-Fluoro substitution | 124 ų | +1.3 eV | 68% |

| N,N-dimethyl substitution | 153 ų | +1.9 eV | 55% |

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods are highly effective at predicting spectroscopic properties, which can serve as a powerful complement to experimental characterization. For this compound, DFT calculations can predict its vibrational (IR and Raman) frequencies, as well as its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these computed spectra with experimental data helps confirm the molecule's structure and the assignment of spectral peaks. Time-dependent DFT (TD-DFT) can further predict electronic transitions, corresponding to UV-Visible absorption spectra. researchgate.net

Beyond simple characterization, these computational tools are instrumental in understanding the subtle mechanisms of chiral recognition. Chiral recognition is the process by which a chiral molecule (like a catalyst) interacts differently with the two enantiomers of another molecule (like a substrate). The origin of enantioselectivity in catalysis by this compound complexes lies in the energetic differences between the diastereomeric transition states formed with the R and S enantiomers of the substrate.

By modeling the transition states for both pathways using DFT, chemists can calculate their relative energies. A lower energy transition state for one diastereomeric complex compared to the other explains why one product enantiomer is formed preferentially. These models can pinpoint the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or π-π stacking—that are responsible for the energy difference and thus for the chiral discrimination. This detailed mechanistic insight is crucial for rationally improving the enantioselectivity of a catalyst.

Table 4: Computationally Predicted Spectroscopic and Chiral Recognition Data Note: This table shows examples of data that can be computationally generated to aid in structural elucidation and to explain enantioselectivity.

| Analysis Type | Predicted Parameter | Illustrative Value/Finding | Application |

|---|---|---|---|

| NMR Spectroscopy | ¹³C Chemical Shift (CH₂OH) | Predicted: 65.8 ppm | Aids in assigning experimental NMR spectra. researchgate.net |

| IR Spectroscopy | O-H Stretch Frequency | Predicted: 3450 cm⁻¹ | Helps interpret experimental vibrational spectra. researchgate.net |

| Chiral Recognition (DFT) | ΔE (TSR - TSS) | -1.8 kcal/mol | Predicts which enantiomer of the product will be favored and by how much. |

| Chiral Recognition (MD) | Key Interacting Residue | Hydrogen bond with Ser-378 | Identifies specific interactions responsible for stabilizing one transition state over the other. nih.gov |

Future Perspectives and Emerging Research Avenues for R 2 Aminomethyl Pentan 1 Ol Research

Development of More Efficient and Sustainable Synthetic Pathways

Future research will undoubtedly focus on developing greener and more cost-effective methods for the synthesis of (R)-2-(aminomethyl)pentan-1-ol. Traditional chemical syntheses often involve multiple steps, hazardous reagents, and challenging purifications. Emerging strategies aim to overcome these limitations through biocatalysis and chemoenzymatic approaches.

One promising avenue is the use of transaminases , which can catalyze the asymmetric amination of a corresponding hydroxymethyl ketone precursor. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. researchgate.netrsc.org Researchers are likely to explore novel transaminases or engineer existing ones to enhance their substrate specificity and efficiency for the synthesis of this compound.

Another area of development is deracemization , which converts a racemic mixture into a single enantiomer. researchgate.netrsc.org This can be achieved through chemoenzymatic processes that combine an enantioselective enzymatic reaction with a chemical racemization of the unwanted enantiomer. researchgate.net For instance, a process could involve the selective oxidation of the (S)-enantiomer by an oxidase, followed by a non-selective reduction of the resulting intermediate to regenerate the racemic starting material, allowing for a theoretical yield of 100% for the desired (R)-enantiomer.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalytic Asymmetric Amination | High enantioselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of specific transaminases. |

| Chemoenzymatic Deracemization | Theoretical 100% yield from a racemic mixture. | Development of compatible enzymatic and chemical catalysts. |

| Cascade Reactions | Increased efficiency by combining multiple steps in one pot. nih.govresearchgate.net | Designing enzyme cascades for the direct synthesis from simple precursors. nih.govresearchgate.net |

Expansion of Catalytic Applications to New Reaction Classes

Chiral amino alcohols are widely recognized for their role as ligands in asymmetric catalysis. alfa-chemistry.comnih.gov Future research is expected to expand the application of this compound and its derivatives as catalysts in a broader range of chemical transformations.

Currently, similar amino alcohols are used in reactions such as the enantioselective addition of organozinc reagents to aldehydes. nih.gov The development of novel derivatives of this compound could lead to highly efficient and selective catalysts for other important reactions, including:

Asymmetric transfer hydrogenation: This is a crucial reaction for the synthesis of chiral alcohols and amines. nih.gov

Aldol (B89426) and Mannich reactions: These are fundamental carbon-carbon bond-forming reactions in organic synthesis. westlake.edu.cn

Michael additions: The development of catalysts for the asymmetric conjugate addition of nucleophiles is of significant interest.

The modular nature of this compound allows for systematic modification of its structure to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its performance for specific reaction classes.

Integration into Flow Chemistry and Continuous Processing Methodologies

The shift towards continuous manufacturing in the chemical and pharmaceutical industries presents a significant opportunity for the synthesis and application of this compound. mdpi.comnih.govuc.pt Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. uc.ptnih.gov

Furthermore, the use of this compound-based catalysts in continuous flow reactors is an emerging area of interest. Immobilized chiral catalysts can be used for the continuous production of enantiomerically pure products, simplifying catalyst recovery and reuse. researchgate.net

Advanced Materials Science Applications

The bifunctional nature of this compound, containing both a primary amine and a primary alcohol, makes it an attractive building block for the synthesis of novel functional materials. alfa-chemistry.comscbt.com

Potential applications in materials science include:

Chiral polymers: Incorporation of this compound into polymer backbones could lead to the development of chiral stationary phases for chromatography, chiral sensors, and materials with unique optical properties.

Surfactants: The amphiphilic nature of derivatives of this compound could be exploited in the formulation of specialty surfactants and emulsifiers. scbt.com

Corrosion inhibitors: Amino alcohols are known to be effective corrosion inhibitors for various metals. alfa-chemistry.com Research into the specific efficacy of this compound and its derivatives could lead to new applications in this area.

The ability to control the stereochemistry of the monomer unit offers a powerful tool for tuning the macroscopic properties of the resulting materials.

Synergistic Approaches with Biotechnology and Enzymatic Transformations

An example of such a synergistic approach could involve the enzymatic synthesis of a chiral intermediate, which is then converted to the final product through a chemical transformation in the same reaction vessel. researchgate.net This avoids the need for isolation and purification of intermediates, reducing waste and processing time.

Furthermore, the use of whole-cell biocatalysts, where the necessary enzymes are produced and utilized within a microorganism, offers a potentially more cost-effective and sustainable approach to synthesis. mdpi.com Future research may focus on engineering metabolic pathways in microorganisms to produce this compound directly from simple carbon sources.

Table 2: Emerging Research Avenues and Their Potential Impact

| Research Avenue | Description | Potential Impact |

| Enzyme Engineering | Modifying enzyme structure to improve activity and selectivity. | More efficient and selective biocatalytic synthesis. |

| Metabolic Engineering | Creating microbial cell factories for the production of the compound. | Sustainable production from renewable feedstocks. |

| Hybrid Catalysis | Combining biocatalysts and chemical catalysts in one-pot reactions. | Shortened synthetic routes and increased efficiency. |

| Flow Biocatalysis | Utilizing immobilized enzymes in continuous flow systems. | Scalable and automated production processes. |

Q & A

Q. What are the established synthetic routes for (R)-2-(aminomethyl)pentan-1-ol, and how can stereochemical purity be ensured?

The synthesis of chiral alcohols like this compound typically involves reductive amination or enantioselective reduction of ketone precursors. For example, sodium borohydride reduction of a prochiral ketone (e.g., 2-(aminomethyl)pentan-1-one) under controlled pH and temperature can yield the desired stereoisomer. To ensure stereochemical purity:

- Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to favor the (R)-configuration.

- Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

- Confirm absolute configuration using X-ray crystallography or comparative NMR analysis with known standards .

Q. How should researchers characterize the structural and thermal stability of this compound?

Characterization requires a multi-technique approach:

- Structural confirmation : ¹H/¹³C NMR to identify functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, amine at δ 2.5–3.5 ppm).

- Thermal stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures. Stability under ambient conditions can be assessed via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

- Reactivity : Test compatibility with common solvents (e.g., DMSO, ethanol) using FTIR to detect unexpected byproducts .

Q. What analytical methods are optimal for quantifying this compound in complex matrices?

- Liquid chromatography-mass spectrometry (LC-MS) : Use a C18 column with ion-pairing agents (e.g., 0.1% formic acid) for separation. Monitor the [M+H]⁺ ion (m/z ~118) in positive-ion mode.

- Gas chromatography (GC) : Derivatize the compound with BSTFA to improve volatility and detect via FID or MS .

- Validation : Ensure linearity (R² > 0.99) across a concentration range of 1–100 µg/mL and LOD/LOQ < 1 µg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing racemization?

Key parameters include:

- Temperature : Lower temperatures (0–5°C) reduce racemization during reduction steps.

- Catalyst loading : 2–5 mol% of chiral catalysts (e.g., Jacobsen’s catalyst) improves enantioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize intermediates.

- Workup protocols : Quench reactions with ammonium chloride to prevent amine oxidation. Recent studies show >80% ee can be achieved under these conditions .

Q. How do researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Discrepancies often arise from incorrect NMR interpretations or crystallographic data. To resolve:

- Compare experimental optical rotation ([α]D) with computational predictions (e.g., DFT calculations).

- Use NOESY NMR to confirm spatial proximity of substituents (e.g., cross-peaks between the hydroxyl and aminomethyl groups).

- Validate against single-crystal X-ray structures of derivatives (e.g., hydrochloride salts) .

Q. What computational strategies predict the biological activity of this compound in receptor-binding studies?

- Molecular docking : Simulate interactions with target receptors (e.g., G-protein coupled receptors) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl and amine groups.

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).

- QSAR models : Coramine-like derivatives show enhanced activity with logP < 2.5 and polar surface area >60 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.